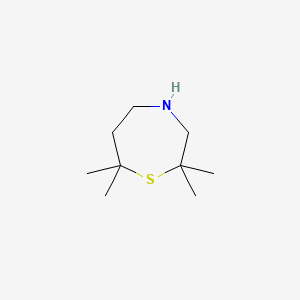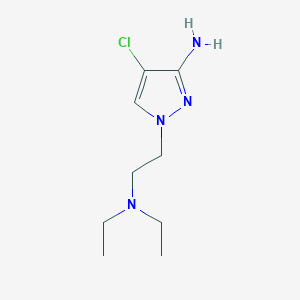
2,2,7,7-Tetramethyl-1,4-thiazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,7,7-Tetramethyl-1,4-thiazepane is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of seven-membered heterocycles like 2,2,7,7-Tetramethyl-1,4-thiazepane typically involves multicomponent heterocyclization reactions or ring expansion methods. One-pot synthesis procedures are often employed to streamline the process and improve yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of readily available starting materials and catalysts to facilitate the formation of the thiazepane ring.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,7,7-Tetramethyl-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitrogen atom can produce amines.
Wissenschaftliche Forschungsanwendungen
2,2,7,7-Tetramethyl-1,4-thiazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-thiazepane involves its interaction with molecular targets and pathways within biological systems. The sulfur and nitrogen atoms in the thiazepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Azepines: Seven-membered heterocycles containing nitrogen.
Benzodiazepines: Seven-membered heterocycles with a fused benzene ring.
Oxazepines: Seven-membered heterocycles containing oxygen and nitrogen.
Dithiazepines: Seven-membered heterocycles containing two sulfur atoms.
Uniqueness: 2,2,7,7-Tetramethyl-1,4-thiazepane is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H19NS |
|---|---|
Molekulargewicht |
173.32 g/mol |
IUPAC-Name |
2,2,7,7-tetramethyl-1,4-thiazepane |
InChI |
InChI=1S/C9H19NS/c1-8(2)5-6-10-7-9(3,4)11-8/h10H,5-7H2,1-4H3 |
InChI-Schlüssel |
DAUFBZHPVYFUCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCNCC(S1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-[3-[Tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13637304.png)
![Pyrazolo[1,5-a]pyrazine-4-thiol](/img/structure/B13637313.png)






![14-(Cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B13637364.png)

